molecular formula C9H8ClNS B048343 7-Chloro-2,4-dimethyl-1,3-benzothiazole CAS No. 113571-09-8

7-Chloro-2,4-dimethyl-1,3-benzothiazole

Cat. No.: B048343
CAS No.: 113571-09-8
M. Wt: 197.69 g/mol
InChI Key: GMMMPBJYRWSSHH-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethyl-1,3-benzothiazole is a small molecule benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research. Benzothiazole scaffolds are recognized for their diverse biological activities, and this particular chloro- and methyl-substituted analog serves as a valuable precursor or core structure in the synthesis of more complex molecules for biological evaluation. Its research value is particularly prominent in the development of novel antimicrobial and anticancer agents. Recent scientific studies highlight that structural analogs of this compound, specifically benzothiazolopyrimidine-thiazole conjugates, have demonstrated potent activity against Gram-negative bacteria like E. coli and fungi such as C. albicans . Furthermore, benzothiazole derivatives have shown promising dual anti-inflammatory and anticancer activities in cell-based studies, inhibiting the proliferation of cancer cell lines and reducing the secretion of key inflammatory cytokines like IL-6 and TNF-α . The mechanism of action for these bioactive compounds often involves targeting essential bacterial enzymes, such as DNA gyrase, or influencing critical signaling pathways in human cells, including the simultaneous inhibition of the AKT and ERK pathways, which control cell survival and proliferation . As a building block in drug discovery, this compound allows researchers to explore structure-activity relationships (SAR) to enhance potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, following standard laboratory safety protocols. Please note that while this compound is structurally verified (PubChem CID 130063474) , some specific physicochemical data may be limited in public databases. The information presented is based on the properties and activities of highly similar chemical entities.

Properties

CAS No.

113571-09-8

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

7-chloro-2,4-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3

InChI Key

GMMMPBJYRWSSHH-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)C

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)C

Synonyms

Benzothiazole, 7-chloro-2,4-dimethyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Benzothiazole derivatives, including 7-Chloro-2,4-dimethyl-1,3-benzothiazole, have shown significant antimicrobial properties. Recent studies indicate that benzothiazole compounds can exhibit potent activity against various pathogens, including drug-resistant strains of bacteria. For instance, a study highlighted the synthesis of new benzothiazole derivatives that were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound 7a demonstrated better activity compared to standard drugs like isoniazid (INH), with an IC50 value of 7.7 μM and a minimum inhibitory concentration (MIC) of 0.08 μM .

Table 1: Antitubercular Activity of Benzothiazole Derivatives

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
INH0.2
7g10.3 ± 2.60.08

The structure-activity relationship (SAR) studies further elucidate the importance of specific substituents on the benzothiazole ring for enhancing biological activity .

Antifungal and Herbicidal Activity

In addition to its antibacterial properties, benzothiazoles have been investigated for antifungal and herbicidal activities. Research has shown that certain derivatives exhibit significant antifungal effects against various fungal strains and can act as effective herbicides in agricultural settings . For example, studies have indicated that modifications to the benzothiazole structure can lead to enhanced herbicidal efficacy against pests like Panonychus citri .

Agrochemical Applications

Pesticide Development

The synthesis of benzothiazole derivatives has been explored for their potential use as pesticides. The compound's ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals. Research has demonstrated that specific substitutions on the benzothiazole nucleus can result in compounds with potent insecticidal and acaricidal activities .

Case Study: Acaricidal Activity

A study synthesized new benzothiazole derivatives and tested their acaricidal activities against common agricultural pests. The results showed promising efficacy, suggesting that these compounds could be developed into effective acaricides for crop protection .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

The positions and types of substituents significantly impact molecular planarity and crystal packing:

Compound Substituents Dihedral Angle (Benzothiazole vs. Substituent) Key Structural Features Reference
7-Chloro-2,4-dimethyl-1,3-benzothiazole 7-Cl, 2-CH₃, 4-CH₃ Not reported Methyl groups likely enhance steric hindrance and reduce planarity
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH₃C₆H₄) 8.76° (benzothiazole vs. methoxyphenyl) Methoxy group increases electron density
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(3,4,5-OCH₃C₆H₂) 15.56° (benzothiazole vs. trimethoxyphenyl) Bulky substituents induce torsional strain
7-Chloro-3-phenylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole 7-Cl, fused triazole-phenyl 64.11° (benzene vs. triazole-phenyl) Extended conjugation due to fused rings

Key Observations :

  • Steric Effects : Methyl groups in this compound likely reduce planarity compared to methoxy-substituted analogs, which exhibit smaller dihedral angles (e.g., 8.76° in 4-methoxyphenyl derivative) .
  • Electronic Effects : Chloro and methoxy groups enhance electron-withdrawing and donating properties, respectively, influencing reactivity and intermolecular interactions.

Key Observations :

  • High yields (>90%) in simpler analogs (e.g., 2-phenyl derivatives) highlight the efficiency of glycerol-mediated cyclization .

Physicochemical and Electronic Properties

Substituents alter lipophilicity, stability, and π-electron delocalization:

Compound Molecular Weight (g/mol) logP (Predicted) π-Electron Delocalization Trend Reference
This compound 198.67 ~2.8 (estimated) Moderate (methyl groups are electron-donating)
2-Methylsulfanyl-1,3-benzothiazole 198.31 3.22 Reduced delocalization in thiazole ring
7-Chloro-2-methyl-1,3-benzoxazole 167.59 2.79 Higher delocalization in benzoxazole vs. benzothiazole

Key Observations :

  • Lipophilicity : Methyl and chloro substituents increase logP compared to polar groups (e.g., methoxy), enhancing membrane permeability.
  • Electronic Structure : Benzothiazoles with electron-withdrawing groups (e.g., Cl) exhibit reduced π-delocalization compared to benzoxazoles .

Key Observations :

  • Chloro-substituted benzothiazoles often exhibit enhanced bioactivity due to increased electrophilicity and target binding .
  • The hydrazinyl group in 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole enables further derivatization for drug discovery .

Q & A

Q. What are the standard synthetic routes for 7-chloro-2,4-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines. For example, 3-chloro-4-methyl aniline derivatives are treated with sulfur sources (e.g., S8 or Lawesson’s reagent) in refluxing ethanol or DMF. Key parameters include:
  • Reaction Time : Prolonged reflux (18–24 hours) improves cyclization efficiency .
  • Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol .
  • Purification : Recrystallization from ethanol-water mixtures yields 60–75% purity, while column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Synthesis Optimization

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol80186570
DMF12067285
Toluene110125865

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns:
  • Aromatic protons appear as singlets (δ 7.2–7.8 ppm), while methyl groups resonate at δ 2.4–2.6 ppm .
  • IR Spectroscopy : Key peaks include C-Cl (650–750 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 199.6 (C9H8ClNS) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion (MIC ≤ 25 µg/mL against S. aureus) .
  • Anti-inflammatory Testing : Carrageenan-induced rat paw edema models (30–40% inhibition at 50 mg/kg) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) identifies bond angles, dihedral distortions, and non-covalent interactions (e.g., π-π stacking at 3.5–3.7 Å). For example:
  • Hydrogen Bonding : C-H···N interactions stabilize crystal packing .
  • Torsional Strain : Methyl groups induce a dihedral angle of 64° between benzothiazole and phenyl rings .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer :
  • DFT/TD-DFT (B3LYP/6-31G) : Calculates HOMO-LUMO gaps (4.2 eV), indicating moderate charge transfer potential.
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at the chlorine atom and electrophilic regions near the thiazole sulfur .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC50 values) arise from:
  • Structural Isomerism : 2,4-dimethyl vs. 2,5-dimethyl positional isomers .
  • Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or serum-free media altering bioavailability .

Table 2 : Activity Comparison Across Studies

StudyModelIC50 (µM)Notes
GurupadayyaRat analgesia45Ethanol solvent, 50 mg/kg dose
Fun et al.In vitro antimicrobial18DMSO solvent, Gram+ bacteria

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement; validate hydrogen positions via Hirshfeld surfaces .
  • Data Triangulation : Combine NMR, HPLC, and bioassay results to resolve structural-activity ambiguities .

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